molecular formula C12H14O B1422824 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde CAS No. 91495-46-4

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

Cat. No. B1422824
CAS RN: 91495-46-4
M. Wt: 174.24 g/mol
InChI Key: RQORLPGPBSEBHQ-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde, also known as THBAC, is an important organic compound used in a variety of scientific research applications. It is a versatile and powerful building block for the synthesis of molecules, and has been studied extensively due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Macrocylic Compounds : A study describes the synthesis of macrocyclic N4 ligands chelating nickel(II) ions from 1,2-benzenediamines and 3,4-dihydro-2H-pyran-5-carbaldehyde, a cyclic 3-alkoxyacrolein, demonstrating the potential of similar compounds in complex synthesis (Hanke & Breitmaier, 1982).

  • Crystal Structure and Spectral Characterization : A novel derivative was synthesized by bromination of Aryl-Himachalene, characterized by NMR, FT-IR spectroscopy, and X-ray diffraction, highlighting the importance of such compounds in detailed structural analysis (Edder et al., 2019).

Chemical and Electrical Properties

  • Exploring Chemical and Electrical Properties : The synthesis and properties of tetrathiafulvalene with a 1,6-methano[10]annulene moiety, including its electrochemical properties, were explored. This research indicates the role of such compounds in studying electrical conductivity and charge-transfer complexes (Neidlein et al., 1984).

Synthesis of Novel Compounds

  • Synthesis of Benzocycloalkane : Research on synthesizing 4-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1-carbaldehyde, a key intermediate in synthesizing Safinamide analogs, showcases the potential of these compounds in creating new drug analogues (Mao Jian-fen, 2015).

  • Synthesis of 2-Amino Dicarbonitriles : A multicomponent reaction for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives demonstrates the utility in synthesizing acceptor-donor-acceptor systems with unique chemical properties (Rong et al., 2012).

Chemical Reactions and Interactions

  • Understanding Chemical Reactions : A study on the bromination reaction of benzobicyclononadiene showed regio- and stereospecific formation of dibromides, shedding light on the impact of pyramidalization on bromination reactions (Balcı et al., 2007).

  • Synthesis of Isoxazoles : Research into the synthesis of new isoxazoles derived from benzosuberones, using 6-arylidene-3-methyl-6,7,8,9-tetrahydro-5H-bezo[a]cyclo-hepten-5-ones, illustrates the compound's versatility in creating novel chemical structures (Peesapati & Bathini, 2006).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQORLPGPBSEBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 2
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 3
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 4
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 5
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Reactant of Route 6
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde

Citations

For This Compound
1
Citations
FRS Alves, RM Couñago, S Laufer - International Journal of Molecular …, 2020 - mdpi.com
This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors. The ability to modulate kinase activity …
Number of citations: 3 www.mdpi.com

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